molecular formula C12H18O B8380978 3-(But-3-enyloxy)cyclooct-1-yne

3-(But-3-enyloxy)cyclooct-1-yne

Cat. No.: B8380978
M. Wt: 178.27 g/mol
InChI Key: KIVYKGIZETTWDW-UHFFFAOYSA-N
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Description

3-(But-3-enyloxy)cyclooct-1-yne is a strained cycloalkyne derivative featuring a cyclooctyne core substituted with a but-3-enyloxy group. Cyclooctynes are renowned for their use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. The but-3-enyloxy substituent introduces additional reactivity due to its unsaturated ether moiety, enabling applications in polymer chemistry, materials science, and pharmaceutical synthesis.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-but-3-enoxycyclooctyne

InChI

InChI=1S/C12H18O/c1-2-3-11-13-12-9-7-5-4-6-8-10-12/h2,12H,1,3-7,9,11H2

InChI Key

KIVYKGIZETTWDW-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1CCCCCC#C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The closest analogues of 3-(But-3-enyloxy)cyclooct-1-yne, based on structural similarity metrics (0.83–0.94), include:

Compound Name CAS Number Similarity Score Key Features
3-(But-3-yn-1-yloxy)cyclohex-2-enone 16807-60-6 0.83 Cyclohexenone core, alkyne-ether linkage
Unspecified compound 16493-04-2 0.94 High structural similarity (exact structure undetermined)
Unspecified compound 5323-87-5 0.89 Likely cyclic ether-alkyne hybrid

Key Observations :

  • Cyclohexenone vs. Cyclooctyne: The cyclohexenone derivative (CAS 16807-60-6) lacks the strained cyclooctyne ring, reducing its reactivity in SPAAC but enhancing stability for applications requiring prolonged shelf-life .

Reactivity and Functional Group Analysis

  • Strained Alkyne Reactivity : Cyclooctynes exhibit faster reaction rates with azides compared to linear alkynes. The but-3-enyloxy group may further modulate reactivity through electronic effects (e.g., electron donation from the ether oxygen) .
  • Its pyrrolidine core contrasts with the cyclooctyne system, highlighting how nitrogen-containing heterocycles prioritize stability over strain-driven reactivity .

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